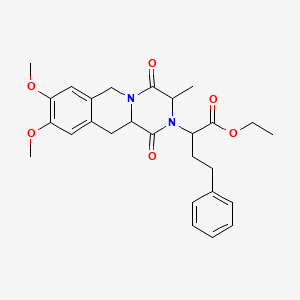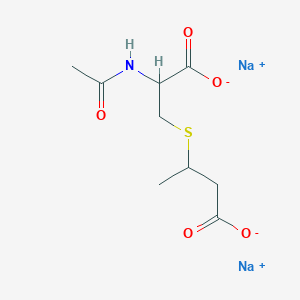![molecular formula C8H9N3 B12289477 N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1638760-48-1](/img/structure/B12289477.png)
N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-méthyl-1H-pyrrolo[2,3-b]pyridin-4-amine est un composé hétérocyclique avec une structure cyclique fusionnée de pyridine et de pyrrole. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-méthyl-1H-pyrrolo[2,3-b]pyridin-4-amine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à faire réagir la 2-aminopyridine avec un aldéhyde ou une cétone appropriés, suivie d'étapes de cyclisation et de méthylation . Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs acides ou basiques, et les réactions sont généralement effectuées sous reflux pour assurer une cyclisation complète.
Méthodes de production industrielle
La production industrielle de la N-méthyl-1H-pyrrolo[2,3-b]pyridin-4-amine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et l'optimisation des conditions réactionnelles pour obtenir des rendements et une pureté plus élevés sont des pratiques courantes dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
La N-méthyl-1H-pyrrolo[2,3-b]pyridin-4-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier à l'atome d'azote ou au cycle pyridinique.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs en conditions anhydres.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures dans diverses conditions selon la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés N-oxyde, tandis que la réduction peut produire des dérivés d'amine réduits .
Applications de la recherche scientifique
La N-méthyl-1H-pyrrolo[2,3-b]pyridin-4-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule biologiquement active avec des propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Exploré en tant que composé de tête potentiel dans la découverte de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques
Mécanisme d'action
Le mécanisme d'action de la N-méthyl-1H-pyrrolo[2,3-b]pyridin-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui entraîne divers effets biologiques. Par exemple, il a été démontré qu'il inhibe les récepteurs du facteur de croissance des fibroblastes, qui jouent un rôle dans la prolifération cellulaire et la progression du cancer . Les voies impliquées peuvent inclure les voies de transduction du signal qui régulent la croissance cellulaire, l'apoptose et d'autres processus cellulaires .
Applications De Recherche Scientifique
N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and cancer progression . The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
1H-pyrrolo[2,3-b]pyridine : Un composé similaire avec une structure cyclique de pyridine et de pyrrole mais sans le groupe N-méthyle.
1H-pyrazolo[3,4-b]pyridine : Un autre composé hétérocyclique avec une structure cyclique fusionnée de pyrazole et de pyridine.
Unicité
La N-méthyl-1H-pyrrolo[2,3-b]pyridin-4-amine est unique en raison de son motif de substitution spécifique, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à ses analogues. La présence du groupe N-méthyle peut influencer son affinité de liaison aux cibles moléculaires et ses propriétés pharmacocinétiques globales .
Propriétés
Numéro CAS |
1638760-48-1 |
|---|---|
Formule moléculaire |
C8H9N3 |
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C8H9N3/c1-9-7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H2,9,10,11) |
Clé InChI |
UOACJTUESYAAGT-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C=CNC2=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol](/img/structure/B12289438.png)

![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)




![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)


![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)
